molecular formula C11H9NO2 B11906730 8-Acetylquinolin-4(1H)-one

8-Acetylquinolin-4(1H)-one

Cat. No.: B11906730
M. Wt: 187.19 g/mol
InChI Key: RLSDDGBEBCPWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Acetylquinolin-4(1H)-one is a synthetically versatile quinolinone derivative intended for research and development purposes. Quinolin-4-ones are a significant class of nitrogen-containing heterocycles known for a broad spectrum of biological activities. They are recognized as privileged structures in medicinal chemistry and serve as key precursors for synthesizing numerous biologically important molecules . The acetyl functional group at the 8-position of this particular compound provides a reactive handle for further chemical modifications, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This is a common strategy in drug discovery to optimize the properties of lead compounds . Quinolin-4-one scaffolds have demonstrated notable pharmacological potential across various therapeutic areas. Research on related analogs has indicated promising antibacterial, antifungal, and anticancer effects by inhibiting the growth of various cancer cell lines . Some naturally occurring quinolin-4-ones, such as graveolin, exhibit cytotoxic activity, while synthetic derivatives have been shown to inhibit angiogenesis in malignant lesions . The core structure can be synthesized through classical methods such as Gould-Jacobs or Conrad-Limpach reactions, which involve the cyclization of aniline derivatives . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-acetyl-1H-quinolin-4-one

InChI

InChI=1S/C11H9NO2/c1-7(13)8-3-2-4-9-10(14)5-6-12-11(8)9/h2-6H,1H3,(H,12,14)

InChI Key

RLSDDGBEBCPWSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC=CC2=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 8 Acetylquinolin 4 1h One Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline core of 8-acetylquinolin-4(1H)-one is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the electronic properties of the existing substituents.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions, such as halogenation and nitration, on the this compound ring are governed by the directing effects of the substituents. The acetyl group at the C8 position is an electron-withdrawing group and, therefore, acts as a deactivating, meta-directing group for electrophilic attack on the carbocyclic ring. libretexts.orgyoutube.com Conversely, the quinolin-4(1H)-one tautomer possesses both an electron-donating nitrogen atom within the heterocyclic ring and an electron-withdrawing carbonyl group, which complicates the prediction of the precise substitution pattern. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

ReagentPredicted Position of SubstitutionRationale
Br₂ / FeBr₃C3, C5, C6, or C7Combination of directing effects from the acetyl and quinolinone moieties.
HNO₃ / H₂SO₄C3, C5, C6, or C7Influence of both meta-directing acetyl group and the directing effects of the quinolinone ring.

Nucleophilic Displacement at C4

The C4-oxo group of this compound is not a good leaving group for nucleophilic aromatic substitution. However, it can be readily converted into a more reactive group, such as a halide, most commonly chloride, by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 8-acetyl-4-chloroquinoline is then highly susceptible to nucleophilic displacement at the C4 position. mdpi.comresearchgate.net

This reactivity is due to the electron-withdrawing nature of the quinoline nitrogen, which activates the C4 position towards nucleophilic attack. A wide variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of 4-substituted 8-acetylquinoline (B1314989) derivatives. nih.gov

Table 2: Examples of Nucleophilic Displacement Reactions at C4 of 8-Acetyl-4-chloroquinoline

NucleophileProductReference
Amines (R-NH₂)4-Amino-8-acetylquinolines nih.gov
Hydrazine (B178648) (N₂H₄)4-Hydrazinyl-8-acetylquinoline mdpi.com
Azide (N₃⁻)4-Azido-8-acetylquinoline mdpi.com
Thiols (R-SH)4-(Alkyl/Aryl)thio-8-acetylquinolines researchgate.net

Reactions Involving the Acetyl Moiety

The acetyl group at the C8 position provides a reactive handle for a variety of chemical transformations, allowing for further functionalization and the construction of more complex molecular architectures.

Transformation into Enaminones and Subsequent Cyclizations

The acetyl group, being a 1,3-dicarbonyl equivalent in the context of the quinolone ring, can react with reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone. Enaminones are versatile intermediates in organic synthesis, known for their participation in various cyclization reactions. researchgate.netscilit.com The resulting enaminone derived from this compound can undergo intramolecular cyclization, often promoted by acid catalysis, to generate novel heterocyclic systems fused to the quinoline core. nih.gov

Oxidation Reactions

The acetyl group of this compound can be oxidized to a carboxylic acid group. A classic method for this transformation is the haloform reaction, where treatment with a halogen in the presence of a base converts the methyl ketone into a carboxylate.

Another significant oxidation pathway is the Willgerodt-Kindler reaction. This reaction converts aryl alkyl ketones into the corresponding thioamides upon treatment with elemental sulfur and a secondary amine, such as morpholine. wikipedia.orgsynarchive.comorganic-chemistry.org The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid or its amide derivative. msu.eduuac.bj This reaction provides a means to transform the acetyl group into a different functional group at the terminus of the side chain.

Table 3: Oxidation Reactions of the Acetyl Moiety

ReactionReagentsProduct
Haloform ReactionBr₂ / NaOH8-Carboxyquinolin-4(1H)-one
Willgerodt-Kindler ReactionS₈, Morpholine, then H₂O/H⁺8-(Carboxymethyl)quinolin-4(1H)-one

Condensation Reactions with Binucleophilic Reagents

The carbonyl group of the acetyl moiety is susceptible to condensation reactions with binucleophilic reagents, such as hydrazine and its derivatives. researchgate.netresearchgate.net This reaction is a cornerstone for the synthesis of fused heterocyclic systems. For instance, the reaction of this compound with hydrazine hydrate (B1144303) leads to the formation of a pyrazolo[3,4-c]quinoline ring system. nih.govpurdue.edu This cyclization proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole (B372694) ring. mdpi.comorganic-chemistry.org

Table 4: Condensation Reactions with Binucleophilic Reagents

Binucleophilic ReagentFused Heterocyclic Product
Hydrazine (N₂H₄)Pyrazolo[3,4-c]quinoline
Phenylhydrazine (PhNHNH₂)1-Phenylpyrazolo[3,4-c]quinoline
Hydroxylamine (NH₂OH)Isoxazolo[5,4-c]quinoline
Thiourea (H₂NCSNH₂)Thiazolo[5,4-c]quinoline

Heterocyclic Annulation and Fusion Reactions of this compound Derivatives

The 8-acetyl group and the inherent reactivity of the quinolin-4(1H)-one scaffold make its derivatives versatile precursors for a variety of heterocyclic annulation and fusion reactions. These transformations are crucial for the synthesis of complex, polycyclic molecules with potential applications in medicinal and materials chemistry. The reactions typically involve the condensation of the acetyl carbonyl group or reactions at the active positions of the quinoline ring, leading to the formation of new five- or six-membered heterocyclic rings fused to the parent quinoline framework.

Formation of Pyrazolo, Isoxazolo, and Pyrimido-Fused Systems

The acetyl group at the C-8 position serves as a key functional handle for building fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines.

Pyrazolo-Fused Systems: The synthesis of pyrazolo-fused quinolines is a well-established transformation that typically involves the reaction of an acyl-quinoline derivative with hydrazine or its substituted analogues. nih.gov For derivatives of this compound, the acetyl group can react with hydrazine hydrate in a condensation reaction, followed by cyclization to yield pyrazolo[3,4-a]quinolinone systems. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final fused aromatic product. Various Lewis acids or microwave irradiation can be employed to facilitate this reaction and improve yields. nih.gov

Isoxazolo-Fused Systems: The construction of an isoxazole (B147169) ring fused to the quinoline core can be achieved by reacting the 8-acetyl group with hydroxylamine. mdpi.com This reaction is analogous to pyrazole formation, beginning with the formation of an oxime intermediate from the acetyl carbonyl. Subsequent intramolecular cyclization and dehydration lead to the fused isoxazole ring. The reaction conditions can be controlled to favor the formation of the desired isoxazolo[5,4-a]quinolinone isomer. mdpi.commdpi.com

Pyrimido-Fused Systems: Pyrimido[4,5-b]quinolines are often synthesized via multi-component reactions. nih.govnih.gov While direct use of this compound is less commonly cited, analogous syntheses involving aminouracils, aldehydes, and a reactive quinoline species demonstrate a viable pathway. nih.gov In a potential pathway, an enaminone derived from this compound could react with a suitable three-atom component, like guanidine (B92328) or urea (B33335), to construct the fused pyrimidine (B1678525) ring. These reactions are often catalyzed by acids or bases and can proceed in a one-pot fashion, offering high atom economy. nih.gov

Fused SystemKey ReagentsGeneral Reaction TypeResulting Fused Ring
Pyrazolo-quinolineHydrazine hydrate, Substituted hydrazinesCondensation-CyclizationPyrazolo[3,4-a]quinolinone
Isoxazolo-quinolineHydroxylamine hydrochlorideCondensation-CyclizationIsoxazolo[5,4-a]quinolinone
Pyrimido-quinoline6-Amino-1,3-dimethyluracil, Aromatic aldehydesMulti-component ReactionPyrimido[4,5-b]quinoline

Synthesis of Thiazine (B8601807) and Pyran Derivatives

The quinolin-4(1H)-one core is also amenable to the fusion of sulfur- and oxygen-containing six-membered rings, leading to thiazine and pyran derivatives, respectively.

Thiazine Derivatives: The synthesis of thiazinoquinolines can be accomplished through several routes. One common method involves the reaction of a quinoline derivative containing an ortho-amino acetyl group with a sulfur-containing reagent. For this compound, a preliminary functionalization, such as amination at the C-7 position, would be required. The resulting 7-amino-8-acetyl derivative could then undergo condensation with a reagent like mercaptoacetic acid, followed by cyclization to form a thiazine ring fused between the C-7 and C-8 positions. semanticscholar.org The synthesis of 1,3-thiazine derivatives often involves the cyclocondensation of suitable precursors with compounds containing both sulfur and nitrogen. researchgate.net

Pyran Derivatives: The formation of pyranoquinolines is frequently achieved through multi-component reactions involving a hydroxyquinoline derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. eurasianjournals.comresearchgate.net Starting with this compound, a preliminary reduction of the acetyl group to a hydroxyl group, followed by reaction at the C-7 position, could provide a suitable precursor. For instance, a Knoevenagel condensation between an aldehyde and the active methylene compound, followed by a Michael addition of the quinolinone nitrogen or a strategically placed hydroxyl group, and subsequent cyclization, yields the pyran-fused system. nih.gov These reactions are often catalyzed by a base and provide a straightforward route to complex pyrano[3,2-h]quinoline structures. eurasianjournals.comresearchgate.net

Fused DerivativeTypical Starting Materials/ReagentsGeneral Reaction PathwayResulting Fused System
ThiazineOrtho-amino acetylquinoline, Mercaptoacetic acidCondensation-CyclizationThiazino[7,8-h]quinolinone
PyranHydroxyquinoline derivative, Aldehyde, MalononitrileKnoevenagel-Michael Addition-CyclizationPyrano[3,2-h]quinolinone

Ring-Opening and Ring-Closing (RORC) Mechanisms

Ring-opening and ring-closing (RORC) mechanisms represent sophisticated pathways in heterocyclic chemistry where a ring is opened to form a reactive intermediate, which subsequently cyclizes to form a new ring system. While specific RORC mechanisms starting directly from this compound are not extensively documented, the principles can be applied to understand potential transformations.

For example, in certain acidic or basic conditions, the pyridinone ring of the quinolin-4(1H)-one system could potentially undergo hydrolytic ring opening to form an intermediate keto-acid. This linear intermediate, possessing the acetyl group, could then undergo a different intramolecular cyclization. If a suitable nucleophile is introduced or is already present in the molecule, it could react with the acetyl carbonyl group, leading to the formation of a completely different heterocyclic system in a ring-closing step.

Such mechanisms are often governed by Baldwin's rules for ring closure, which predict the favorability of different types of cyclizations (e.g., exo-tet, endo-trig). libretexts.org For a linear intermediate derived from this compound, the feasibility of a new ring closure would depend on the chain length between the reacting functional groups and the geometry of the transition state. libretexts.org These RORC pathways can lead to complex molecular rearrangements and the formation of novel, and sometimes unexpected, heterocyclic scaffolds.

Structure Activity Relationship Sar Studies and Pharmacophore Development for Quinolin 4 1h Ones

Positional and Substituent Effects on Biological Activity of Quinolin-4(1H)-ones

The potency and efficacy of quinolin-4(1H)-ones are highly dependent on the nature and position of various substituents on the quinoline (B57606) ring.

Table 1: Effect of N1 Substituents on Quinolin-4(1H)-one Potency
N1 SubstituentObserved Effect on PotencyReference
CyclopropylIncreased activity compared to ethyl mdpi.comnih.gov
EthylLower activity compared to cyclopropyl mdpi.comnih.gov
Substituted PhenylBeneficial effect on activity mdpi.comnih.gov
Thiazole RingsBeneficial effect on activity mdpi.comnih.gov

Impact of Substitutions at C3, C5, C6, C7, and C8 on Biological Efficacy

Modifications at various carbon positions of the quinolin-4(1H)-one core play a significant role in determining the biological efficacy and spectrum of activity.

C3 Position: The presence of a carboxyl group at the C3 position, along with the ketone group at C4, is important for facilitating the penetration of the drug into bacterial cells. mdpi.comnih.gov It is also believed that the substituent at this position should be coplanar with the quinoline ring for optimal activity. mdpi.comnih.gov

C5 Position: Substituents at the C5 position can influence the molecule's ability to penetrate cells and bind to its target. The introduction of small substituents, such as an amino or methyl group, has been shown to increase activity, particularly against Gram-positive bacteria. mdpi.comnih.gov Conversely, larger substituents at this position can lead to a drastic decrease in antimicrobial activity. mdpi.comnih.gov

C6 Position: A fluorine atom at the C6 position is considered optimal and necessary for strong biological activity. mdpi.comnih.gov

C7 Position: The substituent at the C7 position is directly involved in the interaction with topoisomerase II in a complex with DNA. mdpi.comnih.gov The introduction of aromatic rings at this position has been found to improve antitumor properties. mdpi.comnih.gov

C8 Position: The presence of a methoxy group at the C8 position can enhance antitumor properties. mdpi.comnih.gov

Table 2: Summary of Substituent Effects at C3, C5, C6, C7, and C8
PositionFavorable Substituent(s)Impact on Biological EfficacyReference
C3Carboxyl group (coplanar)Facilitates cell penetration mdpi.comnih.gov
C5Small groups (e.g., amino, methyl)Increases activity (especially against Gram-positive bacteria) mdpi.comnih.gov
C6FluorineNecessary for strong activity mdpi.comnih.gov
C7Aromatic ringsImproves antitumor properties through Topoisomerase II interaction mdpi.comnih.gov
C8Methoxy groupEnhances antitumor properties mdpi.comnih.gov

Role of Intramolecular Hydrogen Bonding in Activity Modulation

Intramolecular hydrogen bonding plays a crucial role in modulating the biological activity of quinolin-4(1H)-one derivatives. These non-covalent interactions can influence the conformation of the molecule, its physicochemical properties, and its interaction with biological targets. The formation of an intramolecular hydrogen bond can shield the polarity of the molecule, which in turn can improve its membrane permeability and absorption. This is particularly important for compounds that are "beyond the rule of five," a set of guidelines used to predict the oral bioavailability of a drug.

In the context of quinoline derivatives, the carbonyl oxygen of the quinolone ring can act as a hydrogen bond acceptor, interacting with nearby hydrogen bond donors. semanticscholar.org For example, in related 4-aminoquinolines, the incorporation of an intramolecular hydrogen-bonding motif in the side chain was found to enhance activity against drug-resistant P. falciparum. While the specific intramolecular hydrogen bonding patterns in 8-Acetylquinolin-4(1H)-one are not extensively detailed in the provided search results, the general principle of their importance in activity modulation is well-established for this class of compounds.

Relationship between Molecular Structure and Specific Biological Mechanisms

The therapeutic effects of quinolin-4(1H)-ones are a result of their interaction with specific biological targets. The molecular structure of these compounds dictates their binding affinity and inhibitory activity against these targets.

Topoisomerase II Interaction Modalities

Topoisomerase II is a key enzyme involved in DNA replication, transcription, and repair, making it an important target for anticancer drugs. Several quinolin-4(1H)-one derivatives have been shown to inhibit this enzyme. These compounds typically function by stabilizing the covalent complex between topoisomerase II and DNA, which leads to DNA strand breaks and ultimately cell death.

The interaction of quinolones with topoisomerase II is often mediated through a water-metal ion bridge. nih.gov This bridge involves a divalent metal ion, which is chelated by the C3 carboxyl and C4 keto groups of the quinolone, and water molecules that coordinate with conserved amino acid residues in the enzyme, such as serine and glutamic acid. nih.gov This interaction stabilizes the drug-enzyme-DNA ternary complex. It has been demonstrated that various structurally different antineoplastic drugs that enhance DNA cleavage by topoisomerase II share an overlapping site of action on the enzyme, suggesting a common interaction domain. nih.gov

Inhibition of Key Enzymatic Targets

In addition to topoisomerase II, quinolin-4(1H)-ones have been found to inhibit other key enzymes involved in cellular signaling and proliferation.

Phosphoinositide 3-kinases (PI3Ks): PI3Ks are a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Some quinazolin-4-one derivatives have been designed as potent and selective inhibitors of PI3Kγ and PI3Kδ. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression by modifying the structure of chromatin. Quinazolin-4-one-based hydroxamic acids have been developed as dual inhibitors of PI3K and HDACs, with high potency against HDAC6. nih.govnih.gov

Protein Kinases: The protein kinase family is another important target for quinoline-based compounds. For instance, a library of 4-anilinoquinolines led to the identification of a potent inhibitor of Protein Kinase Novel 3 (PKN3). biorxiv.org

The development of dual inhibitors, such as those targeting both PI3K and HDACs, represents a promising strategy in cancer therapy to overcome drug resistance and improve therapeutic outcomes. nih.govnih.gov

An article focusing on the chemical compound “this compound” cannot be generated based on the provided outline. Extensive searches for scientific literature and data regarding the structure-activity relationship (SAR) studies and pharmacophore development of this compound in relation to the specified biological targets did not yield any relevant results.

There is no available information in the public domain detailing the interaction of this compound with:

Human Protein Kinase CK2

PI3Kα

Quinone Oxidoreductase 1 (NQO1)

Lipoxygenase

Furthermore, no research was found describing its role in:

The bioactivation mechanisms of nitroreductase substrates

The modulation of ion channels

Sigma receptor agonism

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and content inclusions for the specific compound “this compound”. To generate content on these topics would require speculation or the use of information on unrelated compounds, which would not meet the requirements of the prompt.

Design Principles for Novel Quinolin-4(1H)-one Based Pharmacophores

The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. mdpi.commdpi.com The development of novel pharmacophores based on this scaffold is a dynamic area of research, driven by the need for more effective and specific therapeutic agents. Design principles for these new molecules often leverage two key strategies: the hybridization of the quinolin-4(1H)-one core with other known bioactive scaffolds to create synergistic effects, and the detailed analysis of structure-activity relationships (SAR) to identify and optimize key structural features that govern the desired biological activity. nih.govnih.gov These approaches allow for the rational design of next-generation quinolin-4(1H)-one derivatives with enhanced potency and improved pharmacological profiles.

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach aims to develop compounds with improved affinity, better efficacy, or a novel mechanism of action, potentially overcoming drug resistance. nih.govnih.gov In the context of quinolin-4(1H)-ones, researchers have explored combining this scaffold with other bioactive moieties to enhance their therapeutic potential. mdpi.com

One notable example is the hybridization of quinolin-4(1H)-ones with 1,4-quinone structures. nih.govmdpi.com The combination of these two active moieties, often connected through an oxygen atom, is intended to yield products with increased activity and bioavailability. mdpi.com Similarly, novel antibacterial candidates have been designed by merging the 2-quinolone scaffold with 1,3-thiazinan-4-ones. This strategy aims to develop more efficient antibacterial compounds with a synergistic effect that may circumvent bacterial resistance mechanisms. nih.gov The investigation of hybrids of various quinolinones with other anticancer pharmacophores is also an active area of research in the quest for more effective cancer treatments. nih.gov

Table 1: Examples of Hybridization Strategies for Quinolin-4(1H)-one Scaffolds

Hybrid ScaffoldBioactive Moieties CombinedTarget ActivityReference
Quinone-Quinoline Hybrids1,4-Quinone and QuinolineAnticancer, NQO1 Substrates nih.govmdpi.com
Thiazinanone-Quinoline Hybrids1,3-Thiazinan-4-one and 2-QuinoloneAntibacterial (Anti-MRSA) nih.gov
General Anticancer HybridsQuinolinone and other anticancer pharmacophoresAnticancer nih.gov

Identification of Key Structural Features for Desired Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the quinolin-4(1H)-one class, extensive research has identified several key structural features and substitution patterns that are critical for their therapeutic effects, particularly in the realm of anticancer activity. mdpi.com

The core quinolin-4(1H)-one structure presents multiple positions (the N1 nitrogen and carbons C2 through C8) where modifications can significantly influence potency and selectivity. SAR studies have revealed the following key insights:

C3 Position: The substituent at this position should ideally be coplanar with the quinoline ring. mdpi.com

C4 Position: The presence of a carbonyl group at the C4 position is crucial for the biological activity of these compounds. mdpi.com

C6 Position: The optimal substituent at this position for anticancer activity is often a fluorine atom. mdpi.com

C7 Position: The group at the C7 position is believed to be responsible for direct interaction with biological targets like topoisomerase II. The introduction of aromatic rings at C7 has been shown to improve antitumor properties. mdpi.com

C8 Position: A methoxy group at the C8 carbon atom can also enhance antitumor properties. mdpi.com

These findings, derived from numerous laboratory studies, provide a roadmap for the rational design of new quinolin-4(1H)-one derivatives. By strategically modifying these key positions, medicinal chemists can fine-tune the pharmacological properties of the molecules to achieve desired therapeutic outcomes. mdpi.com

Table 2: Summary of Key Structural Features and Their Influence on the Activity of Quinolin-4(1H)-ones

PositionKey Structural Feature / SubstituentImpact on Biological Activity (Primarily Anticancer)Reference
N1Substitution is essential; Cyclopropyl groupIncreases overall potency mdpi.com
C3Substituent coplanar with the quinoline ringImportant for activity mdpi.com
C4Carbonyl groupEssential for overall potency mdpi.com
C5Substituents can affect cell penetration and target bindingModulates pharmacokinetics and target interaction mdpi.com
C6Fluorine atomConsidered the optimal substituent mdpi.com
C7Aromatic ringsImproves antitumor properties; interacts with topoisomerase II mdpi.com
C8Methoxy groupImproves antitumor properties mdpi.com

Computational Chemistry and Theoretical Investigations of 8 Acetylquinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal for elucidating the intrinsic electronic properties of molecules like 8-acetylquinolin-4(1H)-one. These theoretical methods provide a foundational understanding of the molecule's geometry, stability, and electronic distribution, which dictates its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of organic molecules. nih.govmdpi.com For a molecule such as this compound, DFT calculations, typically employing functionals like B3LYP combined with a basis set such as 6-311G(d,p), are used to determine its most stable three-dimensional conformation through geometry optimization. mdpi.com This process yields crucial data on bond lengths, bond angles, and torsional angles.

Furthermore, DFT is utilized to compute key thermodynamic parameters, including the total energy, enthalpy, and Gibbs free energy. These values are instrumental in assessing the molecule's stability. The application of DFT to various quinoline (B57606) derivatives has proven effective in predicting their structural and electronic properties. nih.govrsc.org

Molecular Orbital and Electrostatic Potential Mapping

Analysis of molecular orbitals and the electrostatic potential provides a deeper understanding of a molecule's reactivity and intermolecular interaction sites.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the FMO theory. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, visualizing the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron transfer during chemical reactions.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, offering a guide to its reactive sites. nih.gov The map uses a color spectrum where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue signifies electron-deficient areas (positive potential), which are attractive to nucleophiles. nih.gov In the case of this compound, an MEP map would likely show negative potential around the oxygen atoms of the keto and acetyl groups, identifying them as sites for electrophilic interaction.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to trace the intricate steps of chemical reactions, providing insights into the formation of transition states and intermediates that are often difficult to observe experimentally.

Determination of Energy Barriers and Activation Energies

To understand the kinetics of a reaction involving this compound, computational chemists model the reaction pathway to identify the transition state structures. The energy difference between the reactants and these transition states defines the activation energy barrier. youtube.com A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of various potential pathways, the most energetically favorable mechanism can be identified. youtube.com This approach is crucial for predicting reaction outcomes and optimizing synthetic conditions.

In Silico Approaches for Molecular Design and Property Prediction

In silico techniques leverage computational power to predict molecular properties, thereby accelerating the discovery and design of new molecules for specific applications while minimizing laboratory experimentation. mdpi.comajchem-a.comnih.gov

Prediction of Redox Potentials

The redox potential, a measure of a molecule's tendency to be oxidized or reduced, is a critical property in fields like materials science and medicinal chemistry. Computational methods, particularly DFT, can be employed to estimate the redox potentials of organic compounds. scielo.br The prediction is typically achieved by calculating the change in Gibbs free energy for the relevant oxidation or reduction half-reaction. For this compound, an accurate prediction of its redox potential would require sophisticated models that include considerations for solvent effects, as these can significantly influence electrochemical properties. scielo.br

Drug Likeness Scoring and Bioavailability Assessment

In computational drug design, drug likeness scoring is a crucial early step to evaluate whether a compound possesses favorable physicochemical properties to be considered a potential drug candidate. These scoring methods are often based on established guidelines like Lipinski's rule of five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchtrend.net A molecule's adherence to these rules suggests a higher probability of good oral bioavailability. The Quantitative Estimate of Drug-likeness (QED) is another scoring method that combines eight key physicochemical properties into a single value between 0 and 1, where a score closer to 1 indicates greater drug-likeness. nih.gov

Bioavailability, which represents the fraction of an administered dose that reaches systemic circulation, can also be predicted using computational models. researchgate.netnih.gov A key parameter in this assessment is the Topological Polar Surface Area (TPSA), which is used to forecast a compound's transport properties. The percentage of absorption (%ABS) can be estimated from the TPSA value, providing an insight into a molecule's potential for intestinal absorption. researchtrend.net For instance, studies on novel quinazolin-3(4H)-yl benzamide (B126) derivatives have utilized these parameters to predict their drug-like characteristics and absorption potential. researchtrend.net While specific drug likeness scores for this compound are not detailed in the provided literature, the general approach for its assessment would follow these established principles.

Table 1: Example of Predicted Drug Likeness and Bioavailability Parameters for Quinazolinone Analogs Note: This table is illustrative and based on data for N-(4-oxo-2-(4-((4-(2-(Substituted phenyl amino) acetyl) piperazin-1-yl) methyl) phenyl) quinazolin- 3(4H)- yl) benzamide derivatives, not this compound. researchtrend.net

ParameterDescriptionTypical Value Range
Molecular WeightMass of the molecule< 500 g/mol
Hydrogen Bond DonorsNumber of N-H, O-H bonds≤ 5
Hydrogen Bond AcceptorsNumber of N, O atoms≤ 10
TPSASum of surfaces of polar atoms99.57 - 145.39 Ų
% Absorption (%ABS)Estimated intestinal absorption58.84 - 74.65 %
Rotatable BondsNumber of freely rotatable bonds< 10

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein or enzyme. ukaazpublications.com This method is fundamental in structure-based drug design for evaluating the binding affinity and interaction patterns between a small molecule and the active site of a biological target. mdpi.com The process involves placing the ligand in various conformations within the binding pocket and calculating a "docking score," which estimates the binding energy. researchgate.net A lower, more negative binding energy typically indicates a more stable and favorable interaction. amazonaws.com

Studies on quinazolin-4-one derivatives have employed molecular docking to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. researchgate.netnih.gov These investigations analyze the specific interactions, such as hydrogen bonds and van der Waals forces, between the ligand and key amino acid residues in the protein's active site. researchgate.net For example, the carbonyl group found in quinazolinone structures can form critical hydrogen bonds with residues like Lys241 and Asn247 in certain enzymes. nih.gov While specific molecular docking studies for this compound were not found, this methodology would be essential to identify its potential biological targets and understand its mechanism of action at a molecular level.

Table 2: Illustrative Molecular Docking Results for Quinazolin-4-one Analogs against COX-2 Note: This table is for illustrative purposes, showing representative data for analogous compounds to demonstrate the type of information generated in docking studies. researchgate.net

Compound IDDocking Score (kcal/mol)Interacting Residues
Analog QZN-1-8.54Arg120, Tyr355
Analog QZN-8-9.21Ser530, Arg120
Analog QZN-16-10.32Tyr385, Ser530
Standard (Indomethacin)-9.87Arg120, Tyr385, Ser530

Tautomeric Equilibrium Analysis and Stability Calculations

Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is particularly important for heterocyclic systems like quinolinones, as the position of a labile proton can significantly influence the molecule's chemical properties and biological activity. semanticscholar.orgbohrium.com The this compound scaffold can theoretically exist in different tautomeric forms, such as the keto (amide) form and the enol form. The equilibrium between these forms can be influenced by factors like solvent polarity. beilstein-journals.orgbeilstein-journals.org

Computational chemistry provides powerful tools to investigate tautomeric equilibria. By calculating the relative energies (ΔE) and Gibbs free energies (ΔG) of each tautomer, researchers can predict their relative populations in different environments. nih.gov These studies help to identify the most stable and therefore most abundant tautomeric form of a molecule under specific conditions.

Semiempirical Quantum Mechanics Calculations for Tautomer Stability

Quantum mechanics calculations are employed to determine the stability of different tautomers with high accuracy. Methods like Density Functional Theory (DFT) are used to model the electronic structure of each isomer and calculate their energies. beilstein-journals.orgbeilstein-journals.org Such calculations can reveal the relative stability between tautomers, often expressed in kcal/mol. nih.gov

For example, theoretical studies on related 7-hydroxyquinoline (B1418103) derivatives have shown that the relative energies of different tautomers (such as enol and keto forms) determine the equilibrium state. nih.gov The energy barrier for the proton transfer between tautomers can also be calculated, indicating how rapidly the interconversion occurs. beilstein-journals.orgbeilstein-journals.org While specific calculations for this compound are not available in the cited literature, this computational approach is the standard method for analyzing its tautomeric preferences. The inclusion of explicit solvent molecules in the calculations is often necessary to accurately reproduce experimental observations, especially for systems capable of forming strong intermolecular hydrogen bonds. semanticscholar.orgbohrium.com

Table 3: Example of Calculated Relative Stabilities for Tautomers of a Related Quinoline Compound in Toluene Note: This table presents illustrative data for (E)-8-(phenyldiazenyl)quinolin-7-ol to demonstrate the output of tautomer stability calculations. nih.gov

TautomerRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG₀) (kcal/mol)
E (Enol)0.000.00
KE (Keto)0.250.86
KK (Keto)-2.3-1.5

Coordination Chemistry and Ligand Properties of Quinolin 4 1h One Derivatives

Metal Chelation and Complex Formation Principles

The ability of quinolin-4(1H)-one derivatives to form metal complexes is rooted in their electronic structure and the presence of Lewis basic sites. The heterocyclic nitrogen atom and the carbonyl oxygen atom are the primary sites for metal coordination. The formation of a chelate ring, typically a five- or six-membered ring involving the metal ion, the oxygen, and the nitrogen atoms, contributes significantly to the thermodynamic stability of the resulting complex.

Quinolinone-based ligands can adopt several coordination modes depending on the metal ion, the reaction conditions, and the specific substituents on the quinolinone ring.

Unidentate Coordination: In some cases, the quinolinone ligand may coordinate to a metal center through only one of its donor atoms, typically the heterocyclic nitrogen atom. This mode is less common for the quinolin-4(1H)-one scaffold itself but has been observed in related heterocyclic systems, such as quinazolin-4(3H)-one, where coordination occurs via the nitrogen atom ortho to the carbonyl group. nih.gov

Bidentate Chelation: The most common coordination mode for quinolin-4(1H)-one derivatives involves simultaneous coordination of the carbonyl oxygen and the heterocyclic nitrogen atom to the same metal center. This results in the formation of a stable five-membered chelate ring. This bidentate (O, N) coordination is a key feature of many quinolone-metal complexes and is crucial for their biological activity.

Bridging Coordination: Quinolinone ligands can also act as bridging ligands, connecting two or more metal centers. This can occur if different donor atoms on the ligand coordinate to different metal ions, leading to the formation of polynuclear complexes or coordination polymers. For instance, halide-bridged coordination polymers have been reported for related quinazolinone complexes. nih.gov

The specific coordination mode adopted can be influenced by the presence of other functional groups on the quinolinone ring. For 8-Acetylquinolin-4(1H)-one, the acetyl group at the 8-position introduces an additional carbonyl oxygen, potentially allowing for more complex coordination behaviors, including acting as a tridentate ligand under appropriate conditions.

The stoichiometry of metal complexes with quinolinone-type ligands refers to the ratio of metal ions to ligands in the coordination compound. This relationship is critical as it dictates the geometry and properties of the final complex. nih.gov The most commonly observed stoichiometry is a 1:2 metal-to-ligand ratio, resulting in complexes of the general formula ML₂, where M is a divalent metal ion and L is the deprotonated quinolinone ligand. researchgate.netresearchgate.net

However, other stoichiometric ratios are also possible, influenced by factors such as the charge of the metal ion, the coordination number preference of the metal, and the steric bulk of the ligand. uomphysics.net For example, 1:1 (ML) and 1:3 (ML₃) complexes have also been reported for various quinoline (B57606) derivatives. The method of continuous variation is a common experimental technique used to determine the stoichiometry of a complex in solution by measuring a physical property, such as absorbance, across a range of metal-ligand molar fractions. libretexts.org

Ligand TypeMetal IonObserved Stoichiometry (Metal:Ligand)Reference
Quinazoline-4-one DerivativeCu(II), Ni(II), Co(II), Mn(II), Zn(II)1:2 researchgate.net
Quinoline-thiosemicarbazide DerivativeCo(III), Ni(II)1:2 uomphysics.net
Quinoline-thiosemicarbazide DerivativeCu(II)1:1 uomphysics.net
Quinazoline-4-one 8-hydroxyquinoline (B1678124) DerivativeCu(II), Ni(II), Zn(II), Mn(II), Co(II)1:2 researchgate.net

Synthesis and Characterization of Metal Complexes with Quinolin-4(1H)-one Ligands

The synthesis of metal complexes with quinolin-4(1H)-one ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.org The general procedure consists of dissolving the ligand and the metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol, methanol, or DMF, and then mixing the solutions. sysrevpharm.orguobaghdad.edu.iq The reaction is often carried out under reflux to ensure completion, and the resulting complex may precipitate from the solution upon cooling or addition of a less-polar solvent.

Once synthesized, the characterization of these complexes is essential to determine their structure, composition, and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Characterization TechniqueInformation ObtainedReference
Elemental Analysis (C, H, N)Determines the empirical formula and confirms the stoichiometry of the complex. researchgate.netuobaghdad.edu.iq
Fourier-Transform Infrared (FT-IR) SpectroscopyIdentifies the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, C=N) upon complexation. New bands corresponding to metal-ligand bonds (M-O, M-N) may also be observed. researchgate.netsysrevpharm.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Provides detailed information about the ligand's structure in the complex. Changes in chemical shifts upon coordination can help elucidate the binding mode. researchgate.netuomphysics.net
Electronic (UV-Vis) SpectroscopyGives insights into the electronic transitions within the complex and helps in proposing the geometry of the coordination sphere (e.g., octahedral, tetrahedral). researchgate.netuobaghdad.edu.iq
Magnetic Susceptibility MeasurementsDetermines the magnetic moment of the complex, which helps in identifying the geometry and the spin state of the central metal ion. researchgate.netuobaghdad.edu.iq
Conductivity MeasurementsMeasures the molar conductance of the complex in solution to determine whether it is an electrolyte or a non-electrolyte. researchgate.netuobaghdad.edu.iq
Single-Crystal X-ray DiffractionProvides the definitive, unambiguous three-dimensional structure of the complex in the solid state, including bond lengths and angles. uomphysics.netnih.gov

Based on these characterization methods, specific geometries are often proposed for the resulting complexes. For instance, octahedral geometries are commonly suggested for Co(II), Ni(II), and Mn(II) complexes, while distorted octahedral for Cu(II) and tetrahedral for Zn(II) have also been reported for related quinazolinone chelates. researchgate.netresearchgate.net

Influence of Metal Complexation on Chemical Reactivity and Biological Activity

The coordination of a quinolin-4(1H)-one ligand to a metal ion can significantly modify its chemical reactivity and biological profile. This phenomenon, often referred to as the chelation effect, can lead to the development of new therapeutic agents or catalysts.

Influence on Chemical Reactivity: Metal complexation can enhance the catalytic potential of quinoline derivatives. For example, complexes formed between various quinoline compounds and copper salts have been shown to possess significant catalytic activity for the oxidation of catechol to o-quinone. mdpi.com Studies indicate that the assembly of the ligand with the metal ion is crucial, as the individual components show very low activity. The catalytic efficiency is dependent on both the structure of the quinoline ligand and the nature of the counter-ions associated with the metal salt. mdpi.com This suggests that metal coordination can activate the quinolinone scaffold for specific chemical transformations.

Influence on Biological Activity: A primary motivation for synthesizing metal complexes of quinolinone derivatives is the potential for enhanced biological activity compared to the free ligand. researchgate.netresearchgate.net Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. Furthermore, the metal ion itself can be a key component of the mechanism of action.

Antimicrobial and Antifungal Activity: Numerous studies have shown that the metal chelates of quinoline and quinazolinone derivatives exhibit enhanced antifungal and antibacterial activity against various pathogens. researchgate.net The complexation is believed to play a role in the compound's ability to inhibit essential cellular processes in microorganisms.

Antitubercular Activity: The antitubercular activity of a novel quinoline-based thiosemicarbazide (B42300) ligand was found to increase upon complexation with metal ions like cobalt, nickel, and copper. uomphysics.net One of the copper complexes showed better activity than the standard drug pyrazinamide (B1679903) against Mycobacterium tuberculosis. uomphysics.net

Anticancer Activity: Quinoline-based metal complexes are gaining attention for their potential as anticancer agents. researchgate.net The coordination with a metal center can alter the way the molecule interacts with biological targets like DNA or key enzymes involved in cell proliferation. globethesis.com

The enhancement of biological activity upon complexation is a well-documented principle in medicinal inorganic chemistry, and quinolin-4(1H)-one derivatives represent a promising class of ligands for the development of new metal-based drugs.

Advanced Spectroscopic and Structural Elucidation of 8 Acetylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of ¹H and ¹³C NMR spectra, along with computational correlations, allows for the precise assignment of each atom within the molecular structure of 8-Acetylquinolin-4(1H)-one.

¹H NMR Data and Spectral Interpretation

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. While specific experimental data for this compound is not detailed in the provided search results, a hypothetical interpretation can be outlined based on its structure. The spectrum would be expected to show distinct signals for the aromatic protons on the quinolinone ring system, the methyl protons of the acetyl group, and the N-H proton. The chemical shifts, splitting patterns (multiplicities), and coupling constants of the aromatic protons would be crucial for determining their precise positions on the bicyclic ring.

Interactive Data Table: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not availableData not availableData not availableData not available

A detailed spectral interpretation is contingent on the acquisition of experimental data.

¹³C NMR Data and Chemical Shift Analysis

Interactive Data Table: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not availableData not available

A comprehensive chemical shift analysis requires experimental ¹³C NMR data.

Correlation with Calculated NMR Spectra

To further validate the structural assignment of this compound, experimental NMR data can be correlated with theoretical spectra calculated using computational chemistry methods, such as Density Functional Theory (DFT). This approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors, which are converted into chemical shifts. A strong correlation between the experimental and calculated chemical shifts provides a high degree of confidence in the proposed structure. However, no specific studies detailing this correlation for this compound were found in the provided search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. These would include a strong absorption for the C=O stretching vibration of the acetyl ketone, another distinct C=O stretching band for the amide carbonyl in the quinolinone ring, N-H stretching and bending vibrations, C-H stretching from the aromatic and methyl groups, and C=C stretching vibrations from the aromatic rings.

Interactive Data Table: Characteristic IR Frequencies for this compound

Vibrational Frequency (cm⁻¹)Functional Group Assignment
Data not availableC=O stretch (acetyl ketone)
Data not availableC=O stretch (quinolinone amide)
Data not availableN-H stretch
Data not availableAromatic C-H stretch
Data not availableAliphatic C-H stretch (methyl)
Data not availableAromatic C=C stretch

Specific frequency values are dependent on experimental IR data.

Correlation with Calculated IR Spectra

Similar to NMR spectroscopy, the correlation of an experimental IR spectrum with a computationally calculated spectrum can provide a more detailed and accurate assignment of the vibrational modes. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. Comparing the calculated spectrum with the experimental one can help to resolve ambiguities in band assignments and confirm the presence of specific structural features. No studies presenting a correlation between calculated and experimental IR spectra for this compound were identified in the search results.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not extensively available in the referenced literature, the analysis of closely related quinoline (B57606) derivatives provides a strong basis for understanding its probable solid-state characteristics.

Molecular Conformation and Planarity Assessment

The molecular structure of this compound consists of a bicyclic quinolinone core with an acetyl group substituted at the 8-position. Based on crystallographic studies of analogous compounds, the quinolinone ring system is expected to be largely planar. The degree of planarity is crucial as it influences the electronic properties and packing efficiency of the molecules in the crystal lattice.

In similar structures, such as 8-hydroxyquinoline (B1678124), the molecule has been observed to be planar. The acetyl group at the 8-position, however, may introduce a slight deviation from perfect planarity due to the rotational freedom around the C8-C(acetyl) bond. The orientation of the acetyl group relative to the quinoline ring would be a key feature determined by X-ray diffraction, influencing both intramolecular and intermolecular interactions.

Interactive Data Table: Expected Torsional Angles in this compound

Atoms Involved in Torsion AngleExpected Angle (degrees)Remarks
C7-C8-C(acetyl)-O(acetyl)~0 or ~180Indicates the degree of coplanarity of the acetyl group with the quinoline ring.
C8-C(acetyl)-C(methyl)-HVariousRepresents the rotational position of the methyl group.

Characterization of Intermolecular Interactions

The solid-state packing of this compound would be governed by a variety of non-covalent interactions. These interactions are fundamental to the stability and physical properties of the crystal. Based on the functional groups present, the following intermolecular interactions are anticipated:

Hydrogen Bonding: The presence of the N-H group in the quinolin-4(1H)-one ring and the carbonyl oxygen of the acetyl group allows for the formation of intermolecular hydrogen bonds. Specifically, N-H···O=C hydrogen bonds are likely to be a dominant feature, linking molecules into chains or more complex networks.

π-π Stacking: The aromatic nature of the quinoline ring system facilitates π-π stacking interactions between adjacent molecules. These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the crystal's stability. The stacking distance and offset would be precisely determined by crystallographic analysis.

Interactive Data Table: Anticipated Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondN-HO=C (acetyl)2.8 - 3.2
Hydrogen BondN-HO=C (ring)2.8 - 3.2
π-π StackingQuinoline RingQuinoline Ring3.3 - 3.8
C-H···O InteractionC-H (aromatic/aliphatic)O=C3.0 - 3.5

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental formula. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₁H₉NO₂.

The expected exact mass can be calculated based on the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 amu

Hydrogen (¹H): 1.007825 amu

Nitrogen (¹⁴N): 14.003074 amu

Oxygen (¹⁶O): 15.994915 amu

Calculated Exact Mass for C₁₁H₉NO₂ = (11 × 12.000000) + (9 × 1.007825) + (1 × 14.003074) + (2 × 15.994915) = 187.06333 amu

In a typical mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 188.07115. The fragmentation pattern observed in the mass spectrum would also provide structural information, with characteristic losses of fragments such as the acetyl group.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Exact Mass (amu)Expected m/z
[M]⁺C₁₁H₉NO₂187.06333187.0633
[M+H]⁺C₁₁H₁₀NO₂188.07115188.0711
[M+Na]⁺C₁₁H₉NNaO₂210.05312210.0531

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to verify the purity and composition of the synthesized compound.

For this compound (C₁₁H₉NO₂), with a molecular weight of 187.19 g/mol , the theoretical elemental composition is as follows:

Carbon (C): (11 × 12.011 / 187.19) × 100% = 70.58%

Hydrogen (H): (9 × 1.008 / 187.19) × 100% = 4.84%

Nitrogen (N): (1 × 14.007 / 187.19) × 100% = 7.48%

Oxygen (O): (2 × 15.999 / 187.19) × 100% = 17.09%

Experimental results from elemental analysis are expected to be in close agreement with these calculated values, typically within ±0.4%, to confirm the empirical formula of the compound.

Interactive Data Table: Elemental Analysis Data for this compound

ElementMolecular FormulaTheoretical %Experimental %
Carbon (C)C₁₁H₉NO₂70.58(Value would be determined experimentally)
Hydrogen (H)C₁₁H₉NO₂4.84(Value would be determined experimentally)
Nitrogen (N)C₁₁H₉NO₂7.48(Value would be determined experimentally)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.